Dimethyl-bis(prop-2-enyl)azanium;prop-2-enamide;chloride
CAS No.: 108464-53-5
VCID: VC0009897
Molecular Formula: C11H21ClN2O
Molecular Weight: 232.75 g/mol
* For research use only. Not for human or veterinary use.
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Description | Dimethyl-bis(prop-2-enyl)azanium;prop-2-enamide;chloride, often called Polyquaternium-7, is a synthetic organic compound belonging to the polyquaternium class. This compound is valued for its high cationic charge density, which facilitates effective interactions with negatively charged surfaces like hair and skin. It is primarily used in the personal care industry due to its antistatic, film-forming, and conditioning properties, making it a common ingredient in hair care products and lotions. This ingredient enhances the texture and manageability of these products. As a conditioning polymer, dimethyl-bis(prop-2-enyl)azanium;prop-2-enamide;chloride is compatible with anionic and amphoteric surfactants. It is a clear, colorless liquid and is especially useful in soap-based formulations. It also provides a silky skin feel and moisturization in skin care products. Dimethyl-bis(prop-2-enyl)azanium;prop-2-enamide;chloride exhibits antimicrobial activity. Similar compounds include Polyquaternium-22, an antistatic agent and hair fixative, and Cetrimonium Chloride. The synthesis of dimethyl-bis(prop-2-enyl)azanium;prop-2-enamide;chloride involves the reaction of diallyldimethyl ammonium chloride, acrylic acid, and acrylamide, with the polymeric quaternary ammonium salt of these compounds forming through this reaction. The compound remains stable across a broad pH range (3-12) and does not easily undergo oxidation or reduction under normal conditions. |
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CAS No. | 108464-53-5 |
Product Name | Dimethyl-bis(prop-2-enyl)azanium;prop-2-enamide;chloride |
Molecular Formula | C11H21ClN2O |
Molecular Weight | 232.75 g/mol |
IUPAC Name | dimethyl-bis(prop-2-enyl)azanium;prop-2-enamide;chloride |
Standard InChI | InChI=1S/C8H16N.C3H5NO.ClH/c1-5-7-9(3,4)8-6-2;1-2-3(4)5;/h5-6H,1-2,7-8H2,3-4H3;2H,1H2,(H2,4,5);1H/q+1;;/p-1 |
Standard InChIKey | XFOSBZOUUACCCN-UHFFFAOYSA-M |
SMILES | C[N+](C)(CC=C)CC=C.C=CC(=O)N.[Cl-] |
Canonical SMILES | C[N+](C)(CC=C)CC=C.C=CC(=O)N.[Cl-] |
Synonyms | polyquaternium-7 |
PubChem Compound | 168563 |
Last Modified | Jul 17 2023 |
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